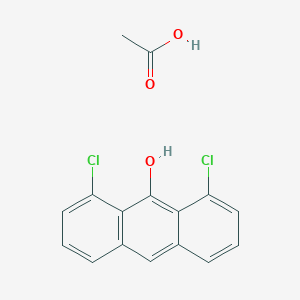
Acetic acid;1,8-dichloroanthracen-9-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1,8-dichloroanthracen-9-ol is a chemical compound with the molecular formula C₁₆H₁₂Cl₂O₃ and a molecular weight of 323.171 g/mol . This compound is known for its unique structure, which includes an anthracene backbone substituted with chlorine atoms and an acetic acid moiety. It is used in various scientific research applications due to its distinct chemical properties.
Métodos De Preparación
The synthesis of acetic acid;1,8-dichloroanthracen-9-ol typically involves the reaction of 1,8-dichloroanthracene with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.
Análisis De Reacciones Químicas
Acetic acid;1,8-dichloroanthracen-9-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated derivatives.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
Acetic acid;1,8-dichloroanthracen-9-ol has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism by which acetic acid;1,8-dichloroanthracen-9-ol exerts its effects involves interactions with molecular targets and pathways. The compound’s structure allows it to interact with specific enzymes and receptors, leading to various biochemical effects. Detailed studies are required to fully elucidate these mechanisms .
Comparación Con Compuestos Similares
Acetic acid;1,8-dichloroanthracen-9-ol can be compared with other similar compounds such as:
1,8-Dichloroanthracene: Lacks the acetic acid moiety, making it less reactive in certain chemical reactions.
Anthracene-9-ol: Does not have chlorine substitutions, affecting its chemical properties and reactivity.
Acetic acid derivatives: Other derivatives may have different substituents, leading to variations in their chemical behavior.
The uniqueness of this compound lies in its specific substitutions, which confer distinct chemical and physical properties.
Propiedades
Número CAS |
378186-39-1 |
|---|---|
Fórmula molecular |
C16H12Cl2O3 |
Peso molecular |
323.2 g/mol |
Nombre IUPAC |
acetic acid;1,8-dichloroanthracen-9-ol |
InChI |
InChI=1S/C14H8Cl2O.C2H4O2/c15-10-5-1-3-8-7-9-4-2-6-11(16)13(9)14(17)12(8)10;1-2(3)4/h1-7,17H;1H3,(H,3,4) |
Clave InChI |
QSSPMYGJKSHORD-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)O.C1=CC2=CC3=C(C(=CC=C3)Cl)C(=C2C(=C1)Cl)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


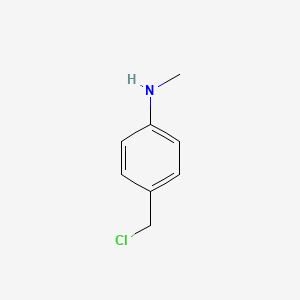
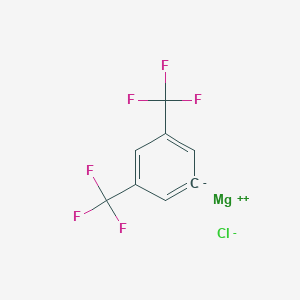
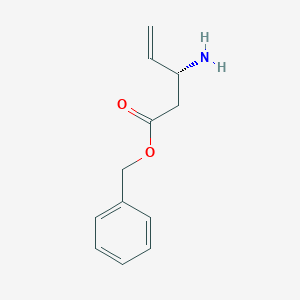
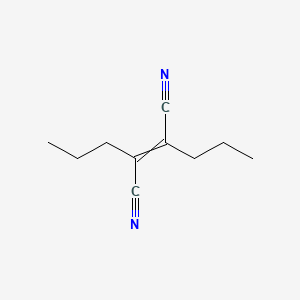
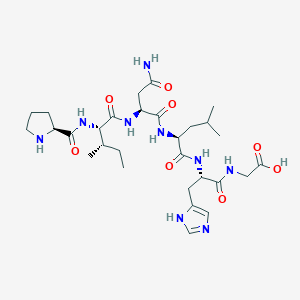

![3-[2-(2-Methoxyphenyl)ethyl]quinazoline-2,4(1H,3H)-dione](/img/structure/B14234874.png)
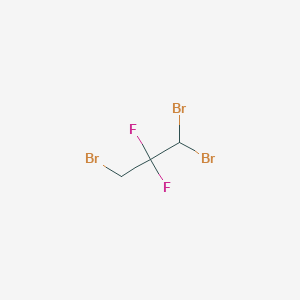
![Benzo[b]thiophene, 3-bromo-2-(1,1-dimethylethyl)-](/img/structure/B14234886.png)
![2,4-Methano-1h-furo[3,4-b]pyrrole](/img/structure/B14234891.png)
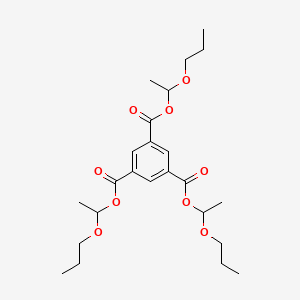
![1H-Indene, 3-[(S)-methoxyphenylmethyl]-](/img/structure/B14234925.png)
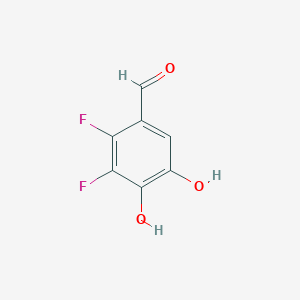
![1H-4,7-Methanoimidazo[4,5-E][1,3]diazepine](/img/structure/B14234931.png)
